molecular formula C26H37N5O2 B1668192 Cabergoline CAS No. 81409-90-7

Cabergoline

Cat. No. B1668192
CAS RN: 81409-90-7
M. Wt: 451.6 g/mol
InChI Key: KORNTPPJEAJQIU-KJXAQDMKSA-N
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Description

Cabergoline is a medication used to treat different types of medical problems that occur when too much of the hormone prolactin is produced. It can be used to treat certain menstrual problems, fertility problems in men and women, and pituitary prolactinomas (tumors of the pituitary gland) .


Synthesis Analysis

Cabergoline is an ergot derivative that contains a urea moiety and an amide group, which are sensitive to degradation by hydrolysis, as well as an alkene bond that is susceptible to oxidation . The synthesis of cabergoline involves the functionalization of the carboxamide side chain .


Molecular Structure Analysis

The structure of cabergoline includes a urea moiety, an amide group, and an alkene bond .


Chemical Reactions Analysis

Cabergoline is sensitive to degradation by hydrolysis and oxidation. It was found to be highly sensitive to all studied conditions except thermal degradation, producing three major degradation products .


Physical And Chemical Properties Analysis

Cabergoline has a molecular weight of 451.6 and is soluble in DMSO at 33 mg/mL . It is a long-acting dopamine agonist with high affinity for dopamine D2 receptors .

Scientific Research Applications

1. Treatment of Pituitary Tumors

Cabergoline (CAB) is extensively used in the medical treatment of pituitary tumors, particularly those associated with hormone hypersecretion. Most studies have found CAB not to be associated with an increased risk of significant valvulopathy in patients with pituitary tumors. This makes CAB a viable option for treating conditions such as prolactin-secreting pituitary adenomas, where it not only suppresses hormone production but also causes tumor shrinkage (Auriemma et al., 2015); (Lin et al., 2019).

2. Application in Cushing's Disease

Cabergoline has shown efficacy in the long-term treatment of Cushing's disease (CD). In a study, within 3-6 months of treatment, a complete response was achieved in 36.6% of patients, and a partial response in 13.3%. This suggests that CAB can be an effective long-term medical therapy for selected patients with CD, although it requires close monitoring for dose adjustments (Godbout et al., 2010).

3. Prevention of Ovarian Hyperstimulation Syndrome

Cabergoline has been evaluated for its efficacy in reducing the risk of ovarian hyperstimulation syndrome (OHSS) in women undergoing controlled ovarian stimulation for assisted reproduction. Studies indicate that cabergoline reduces the risk of moderate-severe OHSS without a clinically relevant negative impact on clinical pregnancy or the number of retrieved oocytes (Leitão et al., 2014).

4. Combination Therapy in Tumor Suppression

Research suggests that the combination of cabergoline with chloroquine may enhance suppression of cell proliferation in pituitary adenomas and other cancers. This combination therapy might provide increased clinical effectiveness in the treatment of human pituitary adenomas and other cancers, offering a new approach in tumor and cancer therapies (Lin et al., 2017).

5. Treatment in Acromegaly

Cabergoline can be an effective and well-tolerated primary or adjunctive therapy for acromegaly. It has been observed to normalize IGF-I levels in a significant proportion of patients, making it useful especially in cases where patients are partially resistant to somatostatin analogs or do not achieve complete control with maximum doses of other treatments (Moyes et al., 2008).

Safety And Hazards

Cabergoline may cause serious side effects, including shortness of breath, chest pain, light-headedness, pain in the side or lower back, little or no urination, or swelling in the ankles or feet . It is contraindicated in patients with uncontrolled high blood pressure, a heart valve disorder, or a condition called fibrosis .

properties

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNTPPJEAJQIU-KJXAQDMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85329-89-1 (diphosphate)
Record name Cabergoline [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6022719
Record name Cabergoline
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Molecular Weight

451.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Cabergoline
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Solubility

Insoluble, 6.40e-02 g/L
Record name Cabergoline
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Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that cabergoline has low affinity for dopamine D1, α1,- and α2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.
Record name Cabergoline
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Product Name

Cabergoline

CAS RN

81409-90-7
Record name Cabergoline
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Record name (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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Record name CABERGOLINE
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Record name Cabergoline
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Melting Point

102-104 °C, 102 - 104 °C
Record name Cabergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00248
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Record name Cabergoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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